molecular formula C19H17ClN4O4S B10981394 ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10981394
M. Wt: 432.9 g/mol
InChI Key: FCMWEYFGPRYQNW-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, a thiazole ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters under reflux conditions.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring, which can be done using chlorinating agents like thionyl chloride.

    Formation of the Thiazole Ring: This can be synthesized by the reaction of α-haloketones with thiourea or thioamides.

    Coupling Reactions: The final step involves coupling the pyridazine and thiazole rings through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Ethyl 2-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-({[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    Ethyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    Ethyl 2-({[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

These comparisons highlight the uniqueness of the chlorophenyl group in the compound, which may confer specific chemical and biological properties.

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

ethyl 2-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H17ClN4O4S/c1-3-28-18(27)17-11(2)21-19(29-17)22-15(25)10-24-16(26)9-8-14(23-24)12-6-4-5-7-13(12)20/h4-9H,3,10H2,1-2H3,(H,21,22,25)

InChI Key

FCMWEYFGPRYQNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)C

Origin of Product

United States

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